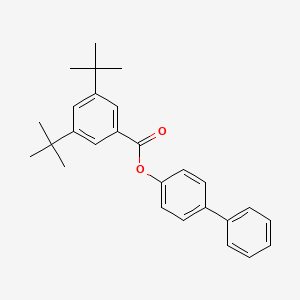

4-Biphenylyl 3,5-di-tert-butylbenzoate

描述

Structure

3D Structure

属性

分子式 |

C27H30O2 |

|---|---|

分子量 |

386.5 g/mol |

IUPAC 名称 |

(4-phenylphenyl) 3,5-ditert-butylbenzoate |

InChI |

InChI=1S/C27H30O2/c1-26(2,3)22-16-21(17-23(18-22)27(4,5)6)25(28)29-24-14-12-20(13-15-24)19-10-8-7-9-11-19/h7-18H,1-6H3 |

InChI 键 |

GWPSJILOOAICBZ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)C(C)(C)C |

产品来源 |

United States |

Synthetic Pathways and Methodological Advancements for 4 Biphenylyl 3,5 Di Tert Butylbenzoate

Direct Esterification Strategies and Process Optimization

The formation of the ester linkage between the sterically demanding 3,5-di-tert-butylbenzoic acid and 4-phenylphenol (B51918) presents a significant chemical challenge. Standard Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst, is often inefficient for sterically hindered substrates. researchgate.netmasterorganicchemistry.comlibretexts.org The bulky tert-butyl groups on the benzoic acid moiety and the phenyl group on the phenol (B47542) impede the approach of the reactants, necessitating more advanced and tailored strategies. researchgate.net

Catalytic Approaches to Ester Bond Formation

To overcome the steric hindrance, various catalytic systems have been developed that activate the reactants under milder conditions than traditional methods. Lewis acid catalysts, for instance, can activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the phenol.

A range of catalysts suitable for the esterification of hindered carboxylic acids have been reported, which could be applied to the synthesis of the target molecule. These include metal salts and organometallic compounds that can facilitate the reaction under less forcing conditions. rug.nl

Table 1: Potential Catalysts for Hindered Esterification

| Catalyst Class | Specific Examples | Rationale |

|---|---|---|

| Tin Compounds | Stannous Chloride, Stannous Oxalate, Butyl Chlorotin Dihydroxide | Known to be effective for esterifying hindered carboxylic acids with polyols. rug.nlprepchem.com |

| Titanium Compounds | Tetrabutyl Titanate | Acts as a Lewis acid to activate the carboxylic acid. rug.nlprepchem.com |

| Other Metal Salts | Ferric Chloride, Magnesium Chloride, Zinc Carbonate | Common Lewis acids that can catalyze esterification reactions. prepchem.com |

| Solid-Supported Catalysts | Supported Iron Oxide Nanoparticles | Offers high efficiency and the advantage of being easily recoverable and reusable, contributing to a greener process. rug.nl |

The use of microwave assistance in conjunction with Brønsted acid catalysts has also been shown to improve yields and dramatically reduce reaction times for substituted benzoic acids, offering a potential route for process optimization. researchgate.netusm.my

Reagent-Controlled Esterification Protocols

When catalytic methods are insufficient, stoichiometric activating reagents are employed to create highly reactive intermediates. These protocols are particularly useful for coupling sterically demanding components.

Steglich Esterification: This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is crucial, as it acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the alcohol. organic-chemistry.orgwikipedia.orgnih.gov This method is renowned for its mild reaction conditions and its ability to esterify substrates that are sensitive to acid or high temperatures. organic-chemistry.orgwikipedia.org The water-solubility of EDC and its byproducts can simplify purification compared to DCC. researchgate.net

Mitsunobu Reaction: The Mitsunobu reaction is another powerful tool for forming esters under mild conditions, especially when steric hindrance is a factor. researchgate.netwikipedia.orgnih.gov This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reagents combine to activate the alcohol, converting the hydroxyl group into a good leaving group, which is then displaced by the carboxylate nucleophile in an Sₙ2 reaction. organic-chemistry.orgnih.gov This method is particularly noted for proceeding with a clean inversion of stereochemistry at the alcohol's chiral center, though this is not relevant for the achiral 4-phenylphenol. organic-chemistry.orgnih.gov

Precursor Synthesis and Functionalization Techniques

Elaboration of the 4-Biphenylyl Moiety

The 4-biphenylyl moiety is derived from 4-phenylphenol (also known as 4-hydroxybiphenyl). A prevalent and versatile laboratory method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction creates the central carbon-carbon bond of the biphenyl (B1667301) structure by coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

A typical procedure involves the reaction of 4-iodophenol (B32979) with phenylboronic acid. The use of a palladium on carbon (Pd/C) catalyst and an aqueous solution of a base like potassium carbonate makes this a robust and relatively green transformation.

Table 2: Example Conditions for Suzuki Synthesis of 4-Phenylphenol

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Reference |

|---|

Industrially, 4-phenylphenol can also be obtained as a byproduct during the high-pressure, high-temperature hydrolysis of chlorobenzene (B131634) to produce phenol. Another route involves the sulfonation of biphenyl, followed by alkali fusion of the resulting 4-biphenylsulfonic acid.

Synthesis of the 3,5-di-tert-butylbenzoic Acid Derivative

The synthesis of 3,5-di-tert-butylbenzoic acid is most commonly achieved through a two-step process starting from a suitable aromatic compound.

Friedel-Crafts Alkylation: The first step typically involves the di-tert-butylation of a simpler aromatic precursor. Direct Friedel-Crafts alkylation of benzoic acid itself is generally not feasible because the carboxylic acid group is strongly deactivating and reacts with the Lewis acid catalyst. quora.comdoubtnut.com Therefore, the reaction is performed on a more reactive substrate, such as toluene (B28343) or tert-butylbenzene (B1681246). The reaction of tert-butylbenzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride or ferric chloride can yield 3,5-di-tert-butyltoluene (B81915), leveraging steric hindrance to favor the meta-disubstituted product. cerritos.eduyoutube.com

Oxidation: The second step is the oxidation of the alkyl group(s) on the aromatic ring to a carboxylic acid. For instance, 3,5-di-tert-butyltoluene can be oxidized to 3,5-di-tert-butylbenzoic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. The bulky tert-butyl groups are resistant to oxidation, allowing for the selective conversion of the methyl group. Alternatively, lithiation of a halogenated precursor like 1-bromo-3,5-di-tert-butylbenzene (B1269908) followed by carbonation with carbon dioxide provides another route to the desired carboxylic acid. cdnsciencepub.com

Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. Several aspects of the synthesis of 4-biphenylyl 3,5-di-tert-butylbenzoate can be optimized according to green chemistry principles.

Catalysis over Stoichiometric Reagents: The use of catalytic methods for esterification is inherently greener than reagent-controlled protocols like the Mitsunobu or Steglich reactions, which generate significant amounts of stoichiometric byproducts (e.g., triphenylphosphine oxide, dicyclohexylurea). organic-chemistry.orgorganic-chemistry.org Employing recyclable heterogeneous catalysts, such as supported iron oxide nanoparticles, further enhances the sustainability of the process. rug.nl

Aqueous Reaction Media: The Suzuki-Miyaura coupling for the synthesis of the 4-phenylphenol precursor can be performed in water, which is a significant improvement over traditional organic solvents, reducing environmental impact and safety hazards. quora.com

Atom Economy: Direct esterification methods are more atom-economical than routes that require pre-activation of the carboxylic acid (e.g., conversion to an acid chloride). While challenging for this specific molecule, developing highly efficient direct catalytic routes remains a key goal.

By carefully selecting catalysts, solvents, and reaction pathways, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Solvent Selection and Minimization Strategies

The choice of solvent in the synthesis of this compound is critical as it can significantly influence reaction rate, yield, and purity of the product. Traditionally, chlorinated solvents such as dichloromethane (B109758) and chloroform (B151607) have been employed due to their excellent solubility for the reactants and inertness. However, environmental and safety concerns have driven research towards more benign alternatives.

Modern approaches advocate for the use of less hazardous solvents, such as toluene, methyl isobutyl ketone (MIBK), or even solvent-free conditions. niscpr.res.in The selection is often a trade-off between reaction performance and environmental impact. For instance, a study on the esterification of phenols highlighted that while solvent-free conditions can provide excellent yields, the use of a solvent might be necessary to ensure proper mixing and heat transfer, especially on a larger scale. niscpr.res.in

Table 1: Comparison of Solvents for the Synthesis of this compound

| Solvent | Relative Polarity | Boiling Point (°C) | Environmental/Safety Considerations | Potential Impact on Reaction |

| Dichloromethane | 0.309 | 39.6 | Volatile, suspected carcinogen, high environmental impact. | Good solubility of reactants, easy removal post-reaction. |

| Toluene | 0.099 | 110.6 | Flammable, neurotoxin, lower environmental impact than chlorinated solvents. | Higher reaction temperatures possible, good for azeotropic water removal if applicable. |

| Methyl Isobutyl Ketone (MIBK) | 0.353 | 117 | Flammable, irritant, moderate environmental impact. | Good alternative to chlorinated solvents, can participate in side reactions. |

| Solvent-free | N/A | N/A | Minimal environmental impact, reduces waste. niscpr.res.in | Potential for poor mixing and localized overheating, requires specialized equipment. niscpr.res.in |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. wikipedia.org

The esterification of 4-phenylphenol with 3,5-di-tert-butylbenzoyl chloride has a theoretical atom economy of less than 100% due to the elimination of hydrogen chloride (HCl) as a byproduct. The reaction can be represented as:

C₁₂H₁₀O + C₁₅H₂₁ClO → C₂₇H₃₀O₂ + HCl

Alternative "greener" approaches aim to improve reaction efficiency by using catalytic methods. For instance, the use of solid acid catalysts or enzymatic catalysts could potentially eliminate the need for stoichiometric amounts of base and simplify purification. researchgate.netorganic-chemistry.org While these methods are promising, their applicability to sterically hindered substrates like 3,5-di-tert-butylbenzoyl chloride requires further investigation.

Table 2: Reaction Efficiency Metrics for Different Synthetic Approaches

| Synthetic Method | Catalyst/Reagent | Typical Yield (%) | Atom Economy (%) | Key Advantages | Key Disadvantages |

| Schotten-Baumann Reaction | Stoichiometric base (e.g., pyridine) | >90 | <95 | High yield, fast reaction. numberanalytics.com | Generates salt waste, requires purification. |

| Catalytic Acylation | Solid acid catalyst (e.g., Zeolite) | 70-85 | <95 | Catalyst is recyclable, reduced waste. organic-chemistry.org | May require higher temperatures, potential for lower yield. |

| Enzymatic Esterification | Lipase | 60-80 | <95 | Mild reaction conditions, high selectivity. researchgate.net | Enzymes can be expensive, slower reaction rates. researchgate.net |

Scalability and Process Development for Industrial Relevance

The transition from a laboratory-scale synthesis to an industrial process for this compound presents several challenges. catsci.com Key considerations include heat management, mass transfer, and the handling of raw materials and byproducts on a large scale. rsc.org

The esterification reaction is typically exothermic, and efficient heat removal is crucial to prevent runaway reactions and the formation of impurities. rsc.org The choice of reactor design and agitation speed are critical parameters that need to be optimized during scale-up. visimix.com

Process development also focuses on optimizing the reaction conditions to maximize throughput and minimize cost. This includes fine-tuning the reaction temperature, catalyst loading, and reaction time. The purification of the final product is another important aspect, with techniques such as crystallization being preferred over chromatography for large-scale production due to cost and efficiency. google.com

Furthermore, the sourcing of raw materials, particularly the sterically hindered 3,5-di-tert-butylbenzoyl chloride, at an industrial scale and acceptable cost is a significant factor for commercial viability. The development of a robust and reproducible process that consistently delivers high-purity this compound is the ultimate goal of process development for industrial relevance.

Advanced Structural Characterization and Spectroscopic Elucidation of 4 Biphenylyl 3,5 Di Tert Butylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 4-Biphenylyl 3,5-di-tert-butylbenzoate, both one-dimensional and multi-dimensional NMR techniques in solution provide critical insights into its structure.

Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for probing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between adjacent protons. For the 4-biphenylyl moiety, COSY would show correlations between the ortho, meta, and para protons of the two phenyl rings. In the 3,5-di-tert-butylbenzoyl group, correlations between the aromatic protons would also be evident.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be instrumental in assigning the carbon signals of the aromatic rings and the tert-butyl groups based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly useful for identifying the quaternary carbons, such as the carbonyl carbon of the ester and the carbons to which the tert-butyl groups are attached. Correlations between the protons of the biphenyl (B1667301) group and the carbonyl carbon would confirm the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key to understanding the three-dimensional structure and conformational preferences in solution by detecting through-space interactions between protons. It could reveal the preferred orientation of the biphenyl group relative to the benzoate (B1203000) moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may vary from experimental values.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl Protons | ~1.35 (s, 18H) | ~31.5 (CH₃) |

| tert-Butyl Quaternary Carbon | - | ~35.0 |

| Benzoate Aromatic Protons | ~7.6 (t, 1H), ~7.9 (d, 2H) | ~122 (CH), ~129 (CH) |

| Carbonyl Carbon | - | ~165.0 |

| Biphenyl Protons | ~7.2-7.8 (m, 9H) | ~121-141 (CH and C) |

| C-O (Ester) | - | ~151.0 |

In the solid state, intermolecular interactions and crystal packing forces can significantly influence molecular conformation. Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics in the crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of both ¹³C and ¹H nuclei. By analyzing the chemical shift anisotropies and using advanced techniques like dipolar recoupling experiments, it would be possible to determine internuclear distances and gain insights into the packing arrangement of the molecules in the crystal lattice. Furthermore, variable temperature ssNMR studies could reveal information about molecular motions, such as the rotation of the tert-butyl groups or the phenyl rings.

Vibrational Spectroscopy for Intermolecular Interactions and Functional Group Anharmonicities

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and bonding environment.

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. In this compound, the most prominent absorption band would be the C=O stretching vibration of the ester group, expected in the region of 1720-1740 cm⁻¹. The precise position of this band can be influenced by the electronic effects of the aromatic rings and the molecular conformation. Other significant bands would include the C-H stretching vibrations of the aromatic and tert-butyl groups (around 2800-3100 cm⁻¹), C-O stretching of the ester (around 1100-1300 cm⁻¹), and various C-C stretching and bending vibrations of the aromatic rings in the fingerprint region (below 1600 cm⁻¹).

Table 2: Predicted Prominent FT-IR Vibrational Frequencies for this compound (Note: These are predicted values based on analogous compounds and may vary from experimental values.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (tert-butyl) | 2960-2870 |

| Carbonyl (C=O) Stretch | 1740-1720 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch (Ester) | 1300-1100 |

| Out-of-plane C-H Bending | 900-675 |

Raman spectroscopy provides complementary information to FT-IR. Due to the presence of multiple aromatic rings, the Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the biphenyl and di-tert-butylphenyl moieties. The aromatic C=C stretching vibrations would be particularly intense. Raman spectroscopy is also an excellent technique for studying molecular anisotropy and, in the solid state, for observing low-frequency lattice modes that are related to the collective vibrations of the molecules in the crystal. These lattice modes can provide direct information about the crystal packing and intermolecular forces.

Electronic Spectroscopy for Electronic Structure and Excitonic Behavior

Electronic spectroscopy, primarily UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions within the molecule. The electronic spectrum of this compound would be dominated by π-π* transitions within the extensive aromatic system. The biphenyl and the substituted benzoyl chromophores would both contribute to the absorption profile. The position and intensity of the absorption maxima would be sensitive to the conjugation length and the planarity of the biphenyl system. The study of the electronic spectra in different solvents could also reveal information about solvent-solute interactions and the polarity of the excited states. In concentrated solutions or the solid state, evidence of excitonic coupling between adjacent molecules might be observable as shifts or splitting of the absorption bands, providing information on intermolecular electronic interactions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a critical technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the chromophores responsible for UV absorption are primarily the biphenyl and the 3,5-di-tert-butylbenzoate groups.

A hypothetical dataset for the UV-Vis absorption of this compound in a common solvent like cyclohexane (B81311) could be represented as follows:

| Transition | Anticipated λmax (nm) | Description |

| π → π* (Biphenyl) | ~250 | High-intensity absorption characteristic of the biphenyl moiety. |

| π → π* (Benzoate) | ~230-280 | Absorption related to the conjugated system of the benzoate group. |

| n → π* | >300 | A typically weak absorption band associated with the carbonyl group. |

This table is illustrative and based on the expected behavior of the chromophores present in the molecule. Actual experimental values would be required for definitive characterization.

Fluorescence and Phosphorescence Spectroscopy for Excited State Dynamics

Fluorescence and phosphorescence spectroscopy provide insights into the de-excitation pathways of a molecule after it has been electronically excited. Fluorescence is the rapid emission of light from a singlet excited state, while phosphorescence is a slower emission from a triplet excited state.

Specific experimental data on the fluorescence and phosphorescence properties of this compound are not available in the public domain based on the conducted search. The biphenyl moiety itself is known to be fluorescent. The efficiency and wavelength of fluorescence would be influenced by the attached 3,5-di-tert-butylbenzoate group. The bulky tert-butyl groups could enhance fluorescence by restricting intramolecular rotations that often lead to non-radiative decay.

Phosphorescence in organic molecules at room temperature is less common but can be observed, particularly in rigid matrices. The potential for phosphorescence in this compound would depend on the efficiency of intersystem crossing from the singlet to the triplet excited state.

A hypothetical table summarizing the potential photoluminescent properties is presented below:

| Property | Anticipated Observation | Influencing Factors |

| Fluorescence | Expected due to the biphenyl group. | Quantum yield and lifetime would be affected by the benzoate substituent and steric hindrance from tert-butyl groups. |

| Phosphorescence | Possible, especially at low temperatures or in a rigid matrix. | Dependent on the rate of intersystem crossing and the presence of heavy atoms (which are absent in this molecule). |

This table is speculative and highlights the expected photophysical behavior. Experimental verification is necessary.

X-ray Diffraction Analysis for Solid-State Architecture and Crystal Engineering

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding intermolecular interactions, packing motifs, and for the rational design of new materials.

Single-Crystal X-ray Diffraction for Molecular Conformation and Packing Motifs

Single-crystal X-ray diffraction analysis would provide definitive information on the bond lengths, bond angles, and torsion angles of this compound. This would reveal the conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings of the biphenyl group and the orientation of the ester linkage.

Despite a thorough search of crystallographic databases, the single-crystal X-ray structure of this compound has not been publicly reported. Such a study would be invaluable for understanding how the bulky tert-butyl groups influence the crystal packing and whether significant π-π stacking interactions occur between the aromatic rings.

A hypothetical table of crystallographic data is provided to illustrate the type of information that would be obtained from such an analysis:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.8 |

| **β (°) ** | 95.5 |

| Volume (Å3) | 2040 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.25 |

This data is for illustrative purposes only and does not represent experimentally determined values.

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability. Benzoate esters are known to exhibit polymorphism. The conformational flexibility of the biphenyl group and the potential for different packing arrangements of the bulky tert-butyl groups suggest that this compound could also exhibit polymorphism.

A systematic screening for polymorphs would involve crystallization from various solvents under different conditions (e.g., temperature, evaporation rate). Each potential polymorphic form would then be characterized by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice (solvates), is also a possibility that would need to be investigated.

Co-crystallization and Host-Guest Frameworks

Co-crystallization is a technique where two or more different molecules are assembled in a regular array within a single crystal lattice through non-covalent interactions. The biphenyl moiety in this compound provides a platform for engaging in π-π stacking interactions, which are a common driving force for co-crystal formation.

This compound could potentially form co-crystals with other planar aromatic molecules (co-formers) that can interact favorably with its biphenyl or benzoate systems. The bulky tert-butyl groups might create voids in the crystal lattice that could accommodate guest molecules, leading to the formation of host-guest frameworks. The design of such co-crystals could be a strategy to modify the physicochemical properties of the parent compound.

Chiroptical Spectroscopy for Chirality Induction and Chiral Recognition (if applicable to specific derivatives or research directions)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and circularly polarized luminescence (CPL), are used to study chiral molecules. The parent molecule, this compound, is achiral and therefore would not exhibit a chiroptical response.

However, this section becomes relevant in the context of potential future research. Chiral derivatives of this compound could be synthesized, for example, by introducing a chiral center into the molecule. In such cases, chiroptical spectroscopy would be an essential tool to:

Confirm the induction of chirality.

Determine the absolute configuration of the chiral derivatives.

Study chiral recognition phenomena, where the chiral derivative might selectively interact with other chiral molecules.

For the parent compound, this area of investigation is not directly applicable.

Scanning Probe Microscopy for Surface Topography and Self-Assembled Monolayers (SAMs)

Scanning Probe Microscopy (SPM) techniques, including Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are powerful tools for characterizing the surface topography and the formation of self-assembled monolayers (SAMs) of organic molecules at the solid-liquid or solid-gas interface. While direct experimental studies on the SAMs of this compound are not extensively documented in publicly available literature, the behavior of this molecule on a substrate can be inferred by examining the extensive research on its constituent functional moieties: the biphenyl group, the ester linkage, and the bulky di-tert-butylphenyl group.

The formation of a well-ordered SAM is governed by a delicate balance of intermolecular interactions (such as van der Waals forces, π-π stacking, and hydrogen bonding) and molecule-substrate interactions. For this compound, the adsorption and self-organization on a noble metal surface like gold (Au(111)) would likely be driven by the interaction of the aromatic π-systems with the substrate, as well as by the intermolecular forces between adjacent molecules.

Expected Surface Assembly and Topography

Based on studies of analogous aromatic compounds, the self-assembly of this compound would likely result in a highly ordered monolayer. The biphenyl group, with its rigid and planar structure, is known to form densely packed assemblies on surfaces. For instance, studies on 1,1'-biphenyl-4-thiol on Au(111) have shown the formation of well-defined, densely packed monolayers. acs.orgnih.gov The molecules in these assemblies typically adopt an upright orientation to maximize π-π stacking interactions between the aromatic rings of neighboring molecules.

The ester group, while not as strong a binding moiety to gold as a thiol group, can still influence the orientation and stability of the monolayer through dipole-dipole interactions. The interplay between the attractive forces of the biphenyl π-systems and the steric hindrance from the di-tert-butylphenyl groups would ultimately determine the final, long-range ordered structure of the SAM. It is plausible that the molecules would arrange in a way that maximizes the attractive interactions while accommodating the bulky substituents, potentially leading to a less compact but still highly ordered structure compared to simpler aromatic thiols.

Illustrative Research Findings from Analogous Systems

To provide a clearer picture of the expected structural characteristics of a this compound SAM, we can examine the detailed findings from studies on structurally related molecules.

Table 1: Structural Data for Self-Assembled Monolayers of Analogous Aromatic Molecules on Au(111) from SPM Studies

| Compound | Technique | Observed Structures | Key Findings |

| 1,1'-Biphenyl-4-thiol | STM, LEED | Hexagonal (2 × 2) structure; evolves into a (2 × 7√3) pinstripe structure upon annealing. acs.orgnih.gov | Densely packed aromatic SAMs with different structural phases depending on preparation and thermal treatment. |

| Tetra-tert-butyl-substituted Tetraazaperopyrene | STM, DFT | Large-scale, close-packed self-assembly. researchgate.net | Tert-butyl groups influence adsorption geometry, leading to a more upright orientation and modified intermolecular interactions. |

| Aromatic Carboxylic Acids | STM, XPS, NEXAFS | Highly crystalline SAMs with bipodal adsorption geometry in some cases. au.dk | Intermolecular interactions can dominate over substrate-molecule interactions, leading to highly organized layers. |

The data from 1,1'-biphenyl-4-thiol SAMs suggest that the biphenyl moiety of this compound would drive the formation of ordered domains. acs.orgnih.gov The hexagonal (2 × 2) structure observed for the densely packed biphenylthiol SAM indicates a strong tendency for ordered packing. acs.orgnih.gov Upon annealing, the transition to a pinstripe phase highlights the potential for structural reorganization to achieve a more stable configuration. acs.orgnih.gov

The work on tert-butyl-substituted molecules demonstrates the significant role of these bulky groups in directing self-assembly. researchgate.netacs.org The ability of tert-butyl groups to alter the adsorption geometry from flat-lying to a more upright stance is a crucial factor to consider for this compound. researchgate.netacs.org This would likely result in a monolayer with a greater thickness and a different packing arrangement compared to a molecule without these bulky substituents.

Furthermore, studies on aromatic carboxylic acids reveal that even without a strong thiol-gold bond, highly ordered monolayers can be formed, driven by intermolecular forces like hydrogen bonding and π-stacking. au.dk In the case of this compound, while the ester linkage is less interactive than a carboxylic acid, the collective van der Waals and π-π interactions are expected to be the primary drivers of self-assembly.

Reactivity Profiles and Mechanistic Investigations of 4 Biphenylyl 3,5 Di Tert Butylbenzoate

Hydrolysis Kinetics and Ester Cleavage Mechanisms

The hydrolysis of 4-biphenylyl 3,5-di-tert-butylbenzoate, which involves the cleavage of the ester bond to yield 3,5-di-tert-butylbenzoic acid and 4-hydroxybiphenyl, is significantly influenced by the substantial steric hindrance imposed by the two tert-butyl groups on the benzoyl moiety. This steric bulk impedes the approach of nucleophiles, such as hydroxide (B78521) ions, to the carbonyl carbon.

Generally, the alkaline hydrolysis of esters proceeds through a nucleophilic acyl substitution mechanism. However, for highly hindered esters, the rate of this reaction is dramatically reduced. arkat-usa.orgchemrxiv.org Studies on other sterically hindered aromatic esters, such as methyl 2,4,6-tri-t-butylbenzoate, have shown that they are remarkably resistant to saponification under standard conditions. arkat-usa.orgcdnsciencepub.com In some extreme cases of steric hindrance, an alternative bimolecular pathway involving alkyl-oxygen fission (BAL2 mechanism) can be observed, although this is less common for benzoate (B1203000) esters. cdnsciencepub.com

Table 1: Representative Second-Order Rate Constants for Alkaline Hydrolysis of Various Esters

| Ester | Conditions | Rate Constant (k) [M⁻¹s⁻¹] | Reference |

| Butyl Benzyl Phthalate | pH 13, 20-21 °C | 1.1 x 10⁻¹ | chemrxiv.org |

| Butylparaben | pH 13, 20-21 °C | 2.1 x 10⁻² | chemrxiv.org |

| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate | pH 13, 20-21 °C | 3.4 x 10⁻³ | chemrxiv.org |

This table provides data for related ester compounds to illustrate the impact of structure on hydrolysis rates. Data for this compound is not available.

Transesterification Reactions and Equilibrium Studies

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a reversible reaction that can be catalyzed by either acids or bases. masterorganicchemistry.comyoutube.com For this compound, a typical transesterification reaction would involve reacting it with an alcohol (R'-OH) in the presence of a catalyst to produce a new ester (3,5-di-tert-butylbenzoate ester of R') and 4-hydroxybiphenyl.

The equilibrium of this reaction is influenced by the relative stability of the starting materials and products, as well as the reaction conditions. The use of a large excess of the reactant alcohol can drive the equilibrium towards the products. youtube.com The steric hindrance of the 3,5-di-tert-butylbenzoyl group will play a significant role in the kinetics of transesterification, similar to its effect on hydrolysis.

While specific equilibrium constants for the transesterification of this compound are not documented, studies on the transesterification of other phenyl benzoates have provided insights into the mechanism. These reactions are thought to proceed through a two-step addition-elimination mechanism under basic conditions. masterorganicchemistry.com The reactivity can be influenced by the electronic nature of the substituents on both the benzoyl and the phenyl portions of the ester.

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of this compound is expected to be influenced by the presence of the biphenyl (B1667301) and benzoyl chromophores. Biphenyl itself can undergo photochemical reactions, and its derivatives are known to be photoactive. chemicalbook.com The benzoyl moiety, particularly with the di-tert-butyl substitution pattern, is reminiscent of structures used in UV absorbers, which are designed to dissipate UV energy.

Upon absorption of UV radiation, the molecule can be excited to a higher electronic state. The potential degradation pathways could involve several processes:

Photo-Fries Rearrangement: The ester could rearrange to form hydroxybenzophenone derivatives.

Photocleavage: The ester bond could cleave, leading to the formation of radicals (a 3,5-di-tert-butylbenzoyl radical and a 4-biphenylyloxy radical), which can then undergo further reactions.

Reactions involving the biphenyl moiety: The biphenyl group can undergo photocyclization or other rearrangements. Studies on polychlorinated biphenyls have shown that photodegradation can lead to dechlorination and the formation of solvent adducts. nih.gov

The presence of the tert-butyl groups may enhance the photostability of the molecule by providing steric protection and potentially influencing the deactivation pathways of the excited state. Some benzophenone (B1666685) derivatives containing built-in stabilizers have been shown to be effective in protecting against photodegradation. researchgate.net

Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound are of interest due to the redox-active biphenyl group. Cyclic voltammetry is a common technique used to investigate the oxidation and reduction potentials of such compounds.

Cyclic Voltammetry for Oxidation/Reduction Potentials

The biphenyl moiety is known to undergo reversible oxidation to form a radical cation. The oxidation potential is influenced by the nature and position of substituents on the biphenyl rings. While a specific cyclic voltammogram for this compound is not available, studies on other biphenyl derivatives can provide an estimation of its redox behavior. For instance, the oxidation potentials of various biphenyl derivatives have been determined and show a correlation with substituent parameters.

It is anticipated that this compound would exhibit an oxidation wave corresponding to the oxidation of the biphenyl unit. The ester group, being electron-withdrawing, might slightly increase the oxidation potential compared to unsubstituted biphenyl. The bulky tert-butyl groups on the benzoate part are not expected to have a direct electronic effect on the biphenyl redox center but could influence the solvation and diffusion of the molecule.

Electron Transfer Mechanisms

The oxidation of the biphenyl group is a one-electron process leading to the formation of a radical cation. The stability of this radical cation is a key factor in the reversibility of the electrochemical process. In some cases, radical cations of biphenyl derivatives can undergo dimerization or other follow-up chemical reactions, which would be reflected in the cyclic voltammogram. The reversibility of the redox process can be influenced by the scan rate in the cyclic voltammetry experiment.

Derivatization Reactions and Functional Group Transformations

The structure of this compound offers several possibilities for derivatization, allowing for the modification of its physical and chemical properties.

The primary sites for functional group transformations include:

The Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid (3,5-di-tert-butylbenzoic acid) and phenol (B47542) (4-hydroxybiphenyl). This hydrolysis would likely require forcing conditions due to steric hindrance. arkat-usa.org The resulting carboxylic acid and phenol can then be used in a variety of other reactions.

The Biphenyl Rings: The aromatic rings of the biphenyl moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The position of substitution would be directed by the existing substituents. However, the steric bulk of the rest of the molecule might hinder these reactions.

The tert-Butyl Groups: While generally robust, under very harsh acidic conditions, it is possible to cleave the tert-butyl groups (dealkylation).

Derivatization of the parent compounds, 3,5-di-tert-butylbenzoic acid and 4-hydroxybiphenyl, is well-established. For example, 4-hydroxybiphenyl can be readily alkylated or acylated at the hydroxyl group. tandfonline.com These derivatization strategies could be applied after the hydrolysis of the title ester.

Role as a Substrate in Complex Organic Reactions

The structure of this compound suggests that its reactivity will be primarily centered around the ester linkage and the two aromatic systems. The bulky tert-butyl groups on the benzoate ring and the biphenyl group introduce significant steric hindrance, which is expected to play a crucial role in modulating the compound's reactivity.

One of the most fundamental reactions any ester can undergo is hydrolysis, which involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. chemguide.co.uk For this compound, this would result in the formation of 3,5-di-tert-butylbenzoic acid and 4-phenylphenol (B51918). The hydrolysis can be catalyzed by either acid or base. chemguide.co.uk

However, the presence of the two bulky tert-butyl groups ortho to the carbonyl group of the ester significantly shields it from nucleophilic attack. arkat-usa.org This steric hindrance makes the hydrolysis of this compound more challenging compared to unhindered esters. jk-sci.com Typical conditions for the hydrolysis of sterically hindered esters often require more forcing conditions, such as higher temperatures or stronger reagents. arkat-usa.orgacs.org For instance, the use of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) has been reported for the saponification of hindered esters. arkat-usa.org

The biphenyl moiety can also participate in various organic reactions, although its reactivity is influenced by the ester group. The biphenyl system can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. nih.gov The directing effects of the ester group would likely favor substitution at the ortho and para positions of the phenyl ring directly attached to the ester oxygen. However, the steric bulk of the entire molecule might influence the regioselectivity of such reactions.

The 3,5-di-tert-butylbenzoyl group is sometimes employed as a protecting group in organic synthesis due to its stability under a range of conditions and its selective removal under specific, often harsh, basic conditions. wikipedia.orgtcichemicals.com The stability of this group makes the parent compound, this compound, a potentially useful intermediate where protection of a phenolic hydroxyl group is required while other transformations are carried out on a different part of a larger molecule.

Table 1: Hypothetical Reactivity Profile of this compound in Common Organic Reactions

| Reaction Type | Reagents and Conditions | Expected Major Products | Plausibility based on Analogous Compounds |

| Alkaline Hydrolysis (Saponification) | 1. NaOH (aq), Reflux2. H₃O⁺ | 3,5-Di-tert-butylbenzoic acid, 4-Phenylphenol | High, though likely slow due to steric hindrance. chemguide.co.ukarkat-usa.org |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq), Reflux | 3,5-Di-tert-butylbenzoic acid, 4-Phenylphenol | High, but potentially requiring forcing conditions. chemguide.co.uk |

| Transesterification | NaOMe, MeOH, Reflux | Methyl 3,5-di-tert-butylbenzoate, 4-Phenylphenol | Moderate, subject to steric hindrance at the carbonyl carbon. |

| Nitration | HNO₃, H₂SO₄ | Mixture of nitrated biphenyl and benzoate derivatives | High, with regioselectivity influenced by the ester and biphenyl groups. nih.gov |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Complex mixture of acylated products on the biphenyl ring system | Moderate, as the biphenyl moiety is susceptible to Friedel-Crafts reactions. nih.gov |

Disclaimer: The reactions and conditions presented in this table are hypothetical and based on the known reactivity of similar chemical structures. Specific experimental validation for this compound is not available in the cited literature.

Table 2: Comparison of Hydrolysis Conditions for Sterically Hindered vs. Unhindered Benzoate Esters

| Ester | Hydrolysis Conditions | Relative Rate | Reference |

| Methyl Benzoate (unhindered) | NaOH (aq), Room Temperature | Fast | nih.gov |

| tert-Butyl Benzoate (hindered) | KOH, THF, Ambient Temperature | Slow | organic-chemistry.org |

| This compound (highly hindered) | Predicted: KOH, DMSO, Elevated Temperature | Very Slow | Inference based on arkat-usa.org |

This table provides a comparative illustration. The conditions for this compound are predictive.

Computational Chemistry and Theoretical Modeling of 4 Biphenylyl 3,5 Di Tert Butylbenzoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which governs its reactivity, optical properties, and intermolecular interactions.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of medium to large molecules. By calculating the electron density, DFT can be used to optimize the molecular geometry and determine the energies and shapes of molecular orbitals.

Key parameters obtained from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. rasayanjournal.co.in A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rasayanjournal.co.in For aromatic compounds like substituted biphenyls, DFT calculations are routinely used to compute these quantum chemical parameters. rasayanjournal.co.inresearchgate.netresearchgate.net

For 4-Biphenylyl 3,5-di-tert-butylbenzoate, the HOMO would likely be localized on the electron-rich biphenyl (B1667301) moiety, while the LUMO might be distributed across the benzoate (B1203000) portion, influenced by the electron-withdrawing carbonyl group. The bulky tert-butyl groups would sterically influence the planarity of the benzoate ring and could have a minor electronic effect.

Table 1: Illustrative Quantum Chemical Parameters Calculated by DFT for a Structurally Related Aromatic Molecule.

Note: This data is representative of typical values for substituted biphenyls and is intended for illustrative purposes, as specific data for this compound is not available.

| Parameter | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | -6.10 |

| LUMO Energy | ELUMO | -1.25 |

| Energy Gap | ΔE = |ELUMO – EHOMO| | 4.85 |

| Ionization Potential | I ≈ -EHOMO | 6.10 |

| Electron Affinity | A ≈ -ELUMO | 1.25 |

| Chemical Hardness | η = (I - A) / 2 | 2.425 |

| Chemical Potential | μ = -(I + A) / 2 | -3.675 |

To investigate the properties of a molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method due to its favorable combination of accuracy and efficiency. chemrxiv.org TD-DFT can predict electronic absorption spectra by calculating the vertical excitation energies (the energy difference between the ground and excited states without change in geometry) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.netbsu.bycnr.it

For a molecule like this compound, TD-DFT calculations would identify the nature of the electronic transitions, such as π → π* transitions, which are characteristic of aromatic systems. researchgate.net The calculations reveal which molecular orbitals are involved in each excitation. researchgate.netresearchgate.net For instance, the lowest energy absorption band would likely correspond to the HOMO-LUMO transition. The results of TD-DFT calculations are crucial for understanding the photophysical properties of a material and interpreting experimental UV-Vis spectra. chemrxiv.org

Table 2: Representative TD-DFT Calculation Results for an Aromatic Ester.

Note: This data is illustrative and demonstrates typical output for a TD-DFT calculation on a molecule with aromatic chromophores.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 4.15 | 298 | 0.05 | HOMO -> LUMO (95%) |

| S2 | 4.52 | 274 | 0.85 | HOMO-1 -> LUMO (88%) |

| S3 | 4.77 | 260 | 0.12 | HOMO -> LUMO+1 (92%) |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, conformational flexibility, and interactions with its environment.

For a molecule with multiple rotatable bonds, such as the C-C bond between the phenyl rings of the biphenyl group and the C-O bond of the ester linkage in this compound, MD simulations are invaluable for exploring the conformational landscape. mdpi.comnih.gov These simulations can reveal the preferred dihedral angles, the energy barriers between different conformations, and how the molecule's shape fluctuates at a given temperature. nih.gov Such studies on aromatic esters and related compounds help in understanding their macroscopic properties, which are dependent on molecular shape and flexibility. icm.edu.pl The simulations rely on a "force field," a set of parameters that defines the potential energy of the system.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational chemistry can predict various spectroscopic signatures, which can be used to validate experimental findings or to understand the origin of spectral features. For instance, DFT calculations can be used to predict NMR chemical shifts and IR vibrational frequencies. Comparing these computed spectra with experimental data provides a powerful check on the accuracy of the calculated molecular structure. uni-greifswald.de

Furthermore, computational models are essential for studying non-covalent intermolecular interactions, which dictate how molecules pack in the condensed phase. For this compound, important interactions would include π-π stacking between the aromatic rings and van der Waals interactions involving the bulky tert-butyl groups. Techniques such as Hirshfeld surface analysis, derived from DFT calculations, can visualize and quantify these intermolecular contacts in a crystal lattice. rasayanjournal.co.in MD simulations also provide direct insight into how molecules interact and organize in a liquid or amorphous state.

Computational Design of Functional Derivatives

Theoretical modeling is a key component of rational molecular design. By systematically modifying the structure of a parent molecule in silico and calculating the resulting properties, researchers can screen potential candidates for desired applications before undertaking costly and time-consuming synthesis.

For this compound, computational methods could be used to design derivatives with tailored properties. For example, DFT and TD-DFT could be employed to predict how adding electron-donating or electron-withdrawing groups to the biphenyl or benzoate rings would alter the HOMO-LUMO gap, thereby tuning its electronic and optical properties. Similarly, MD simulations could predict how changes to the molecular structure, such as replacing the tert-butyl groups, would affect its conformational flexibility, solubility, or its potential to form liquid crystal phases.

Force Field Development for Condensed Phase Simulations

The accuracy of MD simulations is critically dependent on the quality of the underlying force field. wikipedia.org Standard force fields like GAFF, AMBER, and CHARMM are parameterized for a wide range of common organic molecules, including esters and aromatic hydrocarbons. nih.govavogadro.cc However, for a novel or multifunctional molecule like this compound, the existing parameters may not be sufficiently accurate, particularly for the dihedral terms that govern conformational energies. nih.gov

In such cases, a specific force field must be developed or existing ones must be re-parameterized. This process typically involves:

Quantum Mechanical Calculations: High-level QM calculations (usually DFT) are performed on the molecule or its fragments to obtain reference data. This includes optimized geometries, partial atomic charges, and potential energy scans for rotating key dihedral angles. nih.gov

Parameter Fitting: The functional forms of the force field (for bond stretching, angle bending, torsions, and non-bonded interactions) are fitted to the QM reference data. nih.gov Torsional parameters are adjusted to reproduce the QM rotational energy profiles, and partial charges are fitted to reproduce the QM electrostatic potential.

Validation: The new force field is tested by running condensed-phase simulations (e.g., of the liquid) and comparing calculated bulk properties, such as density and heat of vaporization, against experimental data.

This rigorous process ensures that the force field can accurately model the behavior of the specific molecule in condensed-phase simulations. acs.org

Lack of Specific Research Data Hinders Detailed Analysis of this compound in Advanced Applications

Despite a comprehensive search for scientific literature and data, detailed research findings and specific data tables for the chemical compound This compound in the fields of organic electronics, optoelectronics, and liquid crystalline materials are not available in the public domain. Consequently, a thorough and scientifically accurate article structured around the requested advanced applications and functional materials development cannot be generated at this time.

The investigation sought specific, experimentally-derived data on the following properties and applications of this compound:

Organic Electronic and Optoelectronic Materials:

Charge carrier transport properties (hole/electron mobility)

Exciton dynamics and energy transfer mechanisms

Integration into Organic Field-Effect Transistors (OFETs)

Application in Organic Light-Emitting Diodes (OLEDs) as a host or emitter component

Photovoltaic performance in Organic Solar Cells (OSCs)

Liquid Crystalline Materials and Mesophase Engineering:

Specific liquid crystal phases and their transition temperatures

Details on the engineering of its mesophase behavior

While general information exists for related chemical structures, such as biphenyls, benzoates, and molecules containing tert-butyl groups, this information is not directly applicable to the specific compound . The unique combination of the 4-biphenylyl moiety and the 3,5-di-tert-butylbenzoate group results in a distinct molecule whose properties cannot be accurately extrapolated from its constituent parts without direct experimental validation.

Therefore, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed, data-driven reporting. Further experimental research on this compound is necessary to elucidate its properties and potential for the advanced applications outlined.

Advanced Applications and Functional Materials Development Based on 4 Biphenylyl 3,5 Di Tert Butylbenzoate

Liquid Crystalline Materials and Mesophase Engineering

Thermotropic Liquid Crystal Behavior and Phase Transitions

Thermotropic liquid crystals exhibit a transition to the liquid crystalline phase as a function of temperature. For a molecule like 4-Biphenylyl 3,5-di-tert-butylbenzoate, the rigid biphenyl (B1667301) core is expected to promote mesogenic behavior. The bulky 3,5-di-tert-butylbenzoate group will influence the molecular packing and, consequently, the transition temperatures and the type of liquid crystal phases observed.

In homologous series of biphenyl benzoates, the transition temperatures and the nature of the mesophases are highly dependent on the terminal substituents. For instance, studies on biphenyl 4-p-n-alkoxybenzoates have shown that shorter chain members can be monotropic nematic, while longer chain homologues exhibit enantiotropic nematic and smectic phases. tandfonline.com The bulky tert-butyl groups in this compound would likely lead to a nematic phase over a broad temperature range. The specific transition temperatures (crystal to nematic and nematic to isotropic liquid) would be determined by the balance between the attractive forces of the biphenyl core and the steric hindrance from the tert-butyl groups.

Table 1: Predicted Phase Transitions for this compound (Hypothetical)

| Transition | Abbreviation | Predicted Temperature Range (°C) | Notes |

| Crystal to Nematic | T_CN | 100 - 150 | The presence of bulky tert-butyl groups may lower the melting point compared to less substituted analogues. |

| Nematic to Isotropic | T_NI | 200 - 250 | The rigid biphenyl core should contribute to a relatively high clearing point, indicating good thermal stability of the nematic phase. |

This table is a hypothetical representation based on the properties of similar biphenyl benzoate (B1203000) compounds.

Electro-Optical Switching Characteristics

The electro-optical response of a liquid crystal is characterized by parameters such as its dielectric anisotropy (Δε) and rotational viscosity (γ1). The dielectric anisotropy, the difference between the dielectric permittivity parallel and perpendicular to the molecular director, determines the strength of the coupling with an applied electric field. A positive Δε is required for the widely used twisted nematic (TN) and in-plane switching (IPS) display modes.

Table 2: Predicted Electro-Optical Properties for this compound (Hypothetical)

| Property | Symbol | Predicted Value | Significance |

| Dielectric Anisotropy | Δε | Positive | Suitable for use in common LCD modes like TN and IPS. |

| Rotational Viscosity | γ1 | Moderate to High | May influence switching speeds, requiring a balance with other properties for optimal performance. |

This table is a hypothetical representation based on the properties of similar biphenyl benzoate compounds.

Alignment and Orientation Mechanisms in Liquid Crystal Displays (LCDs)

Achieving uniform alignment of liquid crystal molecules is critical for the functioning of an LCD. This is typically accomplished using an alignment layer, often a rubbed polyimide film, on the inner surfaces of the display substrate. The alignment of liquid crystal molecules is governed by the anisotropic intermolecular forces between the liquid crystal and the alignment layer.

For a molecule like this compound, the biphenyl group would likely play a key role in the interaction with the alignment layer. The alignment mechanism is a complex interplay of steric interactions, van der Waals forces, and electrostatic interactions. The bulky tert-butyl groups could influence the pretilt angle, which is the small angle the liquid crystal director makes with the substrate surface. This pretilt angle is crucial for preventing the formation of reverse-tilt domains and ensuring defect-free switching. The nature of the alignment layer material and the rubbing process would need to be optimized to achieve the desired alignment for this specific liquid crystal.

Supramolecular Assembly and Nanostructure Fabrication

The ability of molecules to self-assemble into well-defined, ordered structures is a powerful tool in nanotechnology. The specific shape and functional groups of this compound make it a candidate for the bottom-up fabrication of novel nanomaterials.

Self-Assembly of Ordered Architectures (e.g., Fibers, Rods, Sheets)

The combination of the planar biphenyl unit and the bulky, space-filling tert-butyl groups could drive the self-assembly of this compound into various ordered architectures. Depending on the solvent and processing conditions, the molecules could potentially form one-dimensional structures like fibers or rods through π-π stacking of the biphenyl cores. The tert-butyl groups would then form a peripheral shell, influencing the solubility and inter-fiber interactions. Alternatively, two-dimensional sheet-like structures could arise from specific intermolecular interactions.

Molecular Recognition and Host-Guest Chemistry

The 3,5-di-tert-butylbenzoate moiety can create a well-defined cleft or cavity, making the molecule a potential host in host-guest chemistry. mdpi.com The size and shape of this cavity would allow for the selective binding of guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and CH-π interactions. This molecular recognition capability could be exploited for applications in sensing, catalysis, and the controlled release of guest molecules.

Crystal Engineering for Designed Solid-State Properties

Crystal engineering involves the design and synthesis of crystalline materials with desired properties based on an understanding of intermolecular interactions. acs.org For this compound, the interplay of π-π stacking of the biphenyl rings and the steric interactions of the tert-butyl groups would be a key factor in determining the crystal packing. By modifying the substitution pattern or introducing co-crystallizing agents, it may be possible to control the solid-state architecture and, consequently, the material's optical and electronic properties. For instance, co-crystallization with electron-accepting or electron-donating molecules could lead to the formation of charge-transfer complexes with interesting photophysical properties.

Advanced Optical Materials

Research into the application of this compound as an advanced optical material is not currently available in published scientific literature. The inherent structural features of the molecule, such as the biphenyl and di-tert-butylphenyl groups, suggest potential for interesting optical properties. However, without experimental or theoretical studies, its performance characteristics remain unknown.

Nonlinear Optical (NLO) Properties

There are no specific studies detailing the nonlinear optical (NLO) properties of this compound. NLO materials are characterized by their ability to alter the properties of light, a behavior that is highly dependent on molecular structure, electron distribution, and hyperpolarizability. An evaluation of this compound for NLO applications would require dedicated research, which has not been reported to date. Consequently, no data on its second or third-order NLO coefficients, such as hyperpolarizability (β) or second hyperpolarizability (γ), is available.

Table 1: Nonlinear Optical Properties of this compound

| Property | Value |

|---|---|

| Second-order NLO susceptibility (χ⁽²⁾) | Not Reported |

| Third-order NLO susceptibility (χ⁽³⁾) | Not Reported |

| Hyperpolarizability (β) | Not Reported |

| Second Hyperpolarizability (γ) | Not Reported |

Data not available in current scientific literature.

Waveguide and Photonic Applications

An investigation into the scientific literature reveals no published research on the use of this compound in waveguide or photonic applications. The development of materials for these applications requires specific properties such as high optical transparency in the desired wavelength range, tunable refractive index, and low optical loss. While the molecular structure might be conducive to forming stable thin films or being doped into host polymers, no studies have been conducted to confirm its suitability or performance in these areas.

Catalysis and Ligand Development

The application of this compound in the field of catalysis, either as a precursor to a catalytic species or as a ligand, is not documented in the available scientific research. The stability of the ester and the steric hindrance from the tert-butyl groups might limit its direct applicability in many catalytic systems without prior modification.

Precursors to Catalytic Species

There is no evidence to suggest that this compound is used as a precursor to generate catalytic species. The chemical inertness of the ester bond under typical catalytic conditions makes it an unlikely candidate for transformation into an active catalyst without specific, targeted chemical reactions, which have not been reported in the context of catalyst synthesis.

Role in Chiral Catalysis

The molecule this compound is achiral and therefore does not have a direct role in chiral catalysis as a chiral ligand or catalyst. There are no reports of its use as a building block for the synthesis of chiral ligands or auxiliaries.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Biphenyl |

Structure Property Relationships and Rational Design Principles of 4 Biphenylyl 3,5 Di Tert Butylbenzoate Derivatives

Influence of the Biphenyl (B1667301) Moiety on Electronic Conjugation and Anisotropy

The biphenyl group is a fundamental component that significantly influences the electronic characteristics of 4-biphenylyl 3,5-di-tert-butylbenzoate. The two phenyl rings in the biphenyl moiety are connected by a single C-C bond, around which rotation can occur. The degree of planarity, or the dihedral angle between the two rings, dictates the extent of π-electron delocalization, also known as electronic conjugation. A more planar conformation leads to greater conjugation, which in turn affects the molecule's absorption and emission of light, as well as its charge transport capabilities.

The electronic anisotropy of the biphenyl moiety is another crucial aspect. The delocalized π-electrons are not distributed uniformly in all directions; instead, they are concentrated above and below the plane of the aromatic rings. This anisotropy in electron distribution results in direction-dependent properties, such as polarizability and refractive index. In a bulk material, the alignment of these anisotropic molecules can lead to macroscopic properties like birefringence, which is essential for applications in liquid crystals and optical films.

Impact of 3,5-di-tert-butyl Substitution on Steric Hindrance and Molecular Packing

In the context of molecular packing, the 3,5-di-tert-butyl substitution prevents close face-to-face stacking of the aromatic cores. This is due to the volume occupied by the tert-butyl groups, which creates voids and disrupts the otherwise ordered arrangement that would be expected for planar aromatic molecules. This disruption of close packing can lead to materials with lower melting points and increased solubility in organic solvents. However, the specific arrangement of these bulky groups can also be exploited to create porous materials or to control the intermolecular distances in a predictable manner.

Modulation of Intermolecular Interactions for Directed Self-Assembly

The self-assembly of molecules into well-defined supramolecular structures is governed by a delicate balance of intermolecular interactions. In this compound and its derivatives, these interactions are primarily non-covalent and include van der Waals forces, π-π stacking interactions between the aromatic rings, and potential hydrogen bonding if suitable functional groups are introduced.

The 3,5-di-tert-butylphenyl group plays a critical role in modulating these interactions. While the bulky tert-butyl groups can hinder strong π-π stacking, they can also promote specific packing motifs through shape-selective van der Waals interactions. The interplay between the attractive forces of the aromatic systems and the repulsive steric interactions of the tert-butyl groups can be fine-tuned to direct the self-assembly process. For instance, modifying the substituents on the biphenyl ring could introduce additional interaction sites, such as dipoles or hydrogen bond donors/acceptors, to further guide the formation of desired architectures like liquid crystalline phases or columnar structures. The choice of substrate can also play a crucial role in directing the self-assembly of molecules with similar structural motifs. nih.gov

Correlation Between Molecular Conformation and Material Performance

For example, in applications requiring efficient charge transport, a more planar conformation of the biphenyl unit is desirable to maximize electronic conjugation. Conversely, for applications where a high degree of solubility or a specific liquid crystalline phase is needed, a more twisted conformation might be advantageous. The bulky 3,5-di-tert-butyl groups help to lock in certain conformations and prevent complete planarization, leading to a compromise between processability and electronic performance.

Design Strategies for Tunable Functional Properties

The rational design of derivatives of this compound with tunable functional properties relies on a thorough understanding of the structure-property relationships discussed above. By systematically modifying the molecular structure, one can tailor the material's properties for specific applications.

One common strategy involves the introduction of different functional groups at various positions on the biphenyl or benzoate (B1203000) rings. For instance, adding electron-donating or electron-withdrawing groups can alter the electronic properties, shifting the absorption and emission spectra. Introducing long alkyl chains can enhance solubility and influence the mesomorphic behavior in liquid crystals. Furthermore, the synthesis of biaryl systems through methods like the Suzuki-Miyaura coupling allows for the creation of a wide range of derivatives with diverse functionalities. mdpi.com

Another design principle is the control of intermolecular interactions through the introduction of specific binding sites. For example, incorporating amide or carboxylic acid groups can promote hydrogen bonding, leading to more ordered and robust supramolecular structures. By combining these strategies, a library of this compound derivatives can be created with a wide spectrum of tunable properties, paving the way for their use in advanced functional materials.

Emerging Research Directions and Future Perspectives for 4 Biphenylyl 3,5 Di Tert Butylbenzoate

Integration into Hybrid Organic-Inorganic Architectures

There is currently no available research detailing the integration of 4-Biphenylyl 3,5-di-tert-butylbenzoate into hybrid organic-inorganic architectures. The synthesis and characterization of such composite materials, which could potentially leverage the unique properties of this bulky ester, have not been described in the accessible scientific literature.

Exploration in Advanced Sensing and Actuation Technologies

The exploration of this compound in the development of advanced sensing and actuation technologies is an area that remains uninvestigated in public research. There are no studies indicating its use as a functional component in devices designed for detecting specific analytes or for converting energy into mechanical motion.

Development of Sustainable Production Methods and Life Cycle Assessment

Advances in In-Situ Characterization Techniques for Functional Devices

Given the lack of reported functional devices incorporating this compound, there are consequently no advances in in-situ characterization techniques to analyze its behavior within such systems. The development of methods to probe the compound's properties in an active device environment is contingent on its initial application in these areas.

Potential for Industrial Translation and Commercialization of Research Outcomes

The potential for industrial translation and commercialization of research outcomes related to this compound is currently speculative. Without foundational research demonstrating its efficacy in specific applications, any discussion on its market potential or pathways to commercial production remains premature.

常见问题

Q. What are the optimal synthetic routes for preparing 4-Biphenylyl 3,5-di-tert-butylbenzoate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves esterification between 4-biphenylyl alcohol and 3,5-di-tert-butylbenzoic acid derivatives. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to form an activated ester intermediate .

- Solvent selection : Non-polar solvents (e.g., toluene) minimize steric hindrance from tert-butyl groups during nucleophilic substitution .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the product. Yield optimization may require temperature control (60–80°C) and anhydrous conditions .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; mobile phases like acetonitrile/water (80:20) are effective .

- NMR spectroscopy : H and C NMR confirm ester linkage formation (e.g., carbonyl resonance at ~168 ppm) and tert-butyl group integration (δ 1.3–1.5 ppm for 18H) .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 454.3) .

Q. How does the steric bulk of 3,5-di-tert-butyl groups impact the compound’s solubility and crystallinity?

- Methodological Answer :

- Solubility testing : Compare solubility in polar (DMSO, ethanol) vs. non-polar solvents (hexane) using gravimetric analysis. Tert-butyl groups reduce polarity, favoring solubility in hydrophobic media .

- X-ray crystallography : Single-crystal diffraction reveals packing disruptions due to bulky substituents, leading to lower melting points (e.g., mp 126–129°C for structurally similar 4,4'-di-tert-butylbiphenyl) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported antioxidant activity data for this compound?

- Methodological Answer :

- Dose-response standardization : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay with controlled oxygen levels to minimize variability. Compare IC values across studies .

- Structural analogs : Test derivatives (e.g., hydroxylated biphenyl analogs) to isolate the contribution of tert-butyl groups to radical scavenging .

Q. How do steric effects from the 3,5-di-tert-butyl groups influence the compound’s stability under photolytic or thermal stress?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Monitor decomposition at 25–300°C; bulky groups may delay degradation by hindering molecular rearrangement .

- UV/Vis spectroscopy : Irradiate solutions (λ = 365 nm) to assess photostability; tert-butyl groups reduce π-π* transitions, potentially enhancing stability .

Q. What role does this compound play in modulating lipid membrane interactions in biological systems?

- Methodological Answer :

- Langmuir-Blodgett trough : Measure changes in lipid monolayer surface pressure upon compound insertion. Hydrophobic tert-butyl groups likely enhance membrane partitioning .

- Fluorescence anisotropy : Use DPH (1,6-diphenyl-1,3,5-hexatriene) probes to quantify membrane fluidity alterations .

Q. How can computational modeling predict the compound’s reactivity in catalytic or polymer synthesis applications?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .

- Molecular dynamics (MD) : Simulate interactions with polymerization initiators (e.g., AIBN) to predict copolymerization kinetics .

Q. What chromatographic methods are suitable for separating enantiomers or diastereomers of this compound derivatives?

- Methodological Answer :

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with isopropanol/heptane gradients; tert-butyl groups enhance stereoselective retention .

- SFC (Supercritical Fluid Chromatography) : CO-methanol mobile phases achieve faster separation while maintaining resolution for bulky aromatic esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。